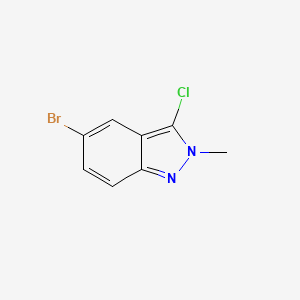

5-bromo-3-chloro-2-methyl-2H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODGRUUGABBMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243288-50-7 | |

| Record name | 5-bromo-3-chloro-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

- The synthesis often begins with a substituted aniline derivative such as 4-bromo-2-methylaniline, which provides the bromine at position 5 and methyl at position 2 after ring closure.

- The aniline undergoes iodination or bromination to activate the ring for subsequent coupling and cyclization steps.

Halogenation at the 3-Position

- Chlorination at the 3-position of indazole derivatives is less common than bromination or iodination but can be achieved using electrophilic chlorinating agents.

- Reagents such as N-chlorosuccinimide (NCS) in solvents like acetonitrile or under DMSO catalysis have been reported to selectively chlorinate the 3-position of indazole rings.

- Alternative chlorination methods involve hypervalent iodine reagents such as 1-chloro-1,2-benziodoxol-3-one, which provide good yields and regioselectivity.

Bromination at the 5-Position

- Bromination at position 5 is commonly introduced early in the synthesis by starting from 4-bromo-2-methylaniline or by direct bromination of the indazole ring.

- N-bromosuccinimide (NBS) is a widely used reagent for bromination, often under mild conditions (room temperature, various solvents).

- Bromination can also be achieved electrochemically or using molecular bromine in the presence of bases or acids to control regioselectivity.

Cyclization to Form the Indazole Core

- After halogenation and substitution, cyclization is performed to close the indazole ring.

- Cyclization methods include base-mediated ring closure using potassium tert-butoxide in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~60 °C).

- This step converts the substituted aniline derivatives into the corresponding 2H-indazole structure with the desired halogenation pattern.

Methylation at the 2-Position

- The methyl group at position 2 is typically introduced via the starting aniline or through alkylation reactions prior to or during ring closure.

- The methyl substitution is stable under halogenation and cyclization conditions.

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromo-2-methylaniline + Iodinating agent (e.g., NIS) in solvent | Iodination/bromination activation | >80 | Prepares for coupling |

| 2 | Sonogashira coupling with trimethylsilylacetylene, Pd catalyst, CuI, triethylamine | Coupling to introduce alkyne group | ~90 | Enables ring closure |

| 3 | Cyclization with potassium tert-butoxide in NMP at 60 °C | Ring closure to form indazole | 75-80 | Forms 5-bromo-7-methylindole intermediate |

| 4 | Electrophilic chlorination (e.g., NCS, DMSO catalysis) | Chlorination at 3-position | >80 | Selective chlorination |

Note: The above route is adapted from related indazole syntheses, as direct literature on 5-bromo-3-chloro-2-methyl-2H-indazole is limited but can be inferred from similar compounds.

- Halogenation Selectivity: The regioselective introduction of bromine and chlorine atoms is critical. Bromination at the 5-position is favored by starting from 4-bromo-2-methylaniline, while chlorination at the 3-position requires controlled electrophilic chlorination conditions to avoid over-halogenation or substitution at other positions.

- Reaction Yields: Halogenation reactions using NBS or NCS under optimized conditions yield halogenated indazoles with yields typically above 80%, ensuring efficient synthesis.

- Solvent Effects: Polar aprotic solvents such as DMF, NMP, or acetonitrile facilitate halogenation and cyclization steps by stabilizing intermediates and promoting regioselectivity.

- Catalysts and Bases: Palladium catalysts in coupling steps and strong bases like potassium tert-butoxide in cyclization are essential for high conversion and purity.

- Purification: Silica gel column chromatography is the standard method for isolating pure halogenated indazole products after reaction completion.

| Method | Reagents/Conditions | Targeted Position | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic bromination | N-bromosuccinimide (NBS), MeCN, rt | C-3 or C-5 | 82-90 | Mild conditions, good regioselectivity | May require protection of other sites |

| Electrophilic chlorination | N-chlorosuccinimide (NCS), DMSO catalyst | C-3 | >80 | High selectivity, mild conditions | Less common, sensitive to conditions |

| Sonogashira coupling | Pd catalyst, CuI, triethylamine, RT | Coupling precursor | ~90 | Efficient C-C bond formation | Requires careful catalyst handling |

| Base-mediated cyclization | Potassium tert-butoxide, NMP, 60 °C | Ring closure | 75-80 | High conversion, scalable | Requires inert atmosphere |

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-3-chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Agent Development

5-bromo-3-chloro-2-methyl-2H-indazole serves as a critical building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential as anticancer and antimicrobial drugs. The indazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Studies

- Anticancer Activity : A study demonstrated that indazole derivatives, including those derived from 5-bromo-3-chloro-2-methyl-2H-indazole, exhibited potent inhibitory effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values in the low micromolar range against leukemia cells, indicating promising anticancer properties .

- Kinase Inhibition : Research has highlighted the potential of indazole derivatives as selective inhibitors of kinases involved in cancer progression. A series of compounds derived from 5-bromo-3-chloro-2-methyl-2H-indazole were evaluated for their activity against Bcr-Abl and FGFR kinases, with some exhibiting comparable potency to established inhibitors like Imatinib .

Biological Studies

Cellular Pathway Investigation

The compound is also utilized in biological studies to explore its effects on cellular pathways. Its derivatives have been shown to modulate signaling pathways critical for cell proliferation and survival.

Experimental Findings

- Proliferation Inhibition : In vitro studies have indicated that certain derivatives can significantly reduce cell viability in various cancer cell lines, suggesting their potential as pharmacological tools for studying cancer biology .

- Mechanistic Insights : Studies involving docking simulations have provided insights into how these compounds interact with target proteins, aiding in the rational design of more potent derivatives .

Material Science

Novel Material Development

Beyond medicinal applications, 5-bromo-3-chloro-2-methyl-2H-indazole is explored in material science for synthesizing materials with unique electronic or optical properties.

Applications in Synthesis

- Organic Electronics : Research indicates that indazole-based compounds can be incorporated into organic electronic devices due to their favorable charge transport properties .

- Polymer Blends : The compound's derivatives are investigated for use in polymer blends aimed at enhancing the performance of electronic materials .

Wirkmechanismus

The mechanism of action of 5-bromo-3-chloro-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Halogen Variations

Table 1: Structural Comparison of Halogenated Indazoles

Key Observations :

- Fluorine at position 6 (5-bromo-6-fluoro-3-methyl-2H-indazole) introduces electronegativity, which may improve metabolic stability compared to chlorine .

- Alkyl chain length : The ethyl group in 5-bromo-2-ethyl-2H-indazole (3g) increases lipophilicity (logP ~2.5) compared to the methyl group in the target compound (logP ~2.1), influencing solubility and membrane permeability .

Insights :

- The target compound lacks reported synthetic yields, but analogs like 3b (50% yield) suggest that alkylation at position 1 with chloropropyl groups is more efficient than ethylation at position 2 (3g: 31%) .

- NMR shifts for 3g and 3b highlight distinct electronic environments: the ethyl group in 3g deshields adjacent protons (δ 4.45 ppm), while the chloropropyl chain in 3b shows characteristic coupling (J = 5.8 Hz) .

Collision Cross-Section (CCS) and Conformational Analysis

Table 3: CCS Comparison for 5-Bromo-3-Chloro-2-Methyl-2H-Indazole

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 244.94757 | 144.1 |

| [M+Na]⁺ | 266.92951 | 150.5 |

| [M-H]⁻ | 242.93301 | 144.7 |

Discussion :

- The CCS values indicate a compact molecular conformation, likely due to intramolecular interactions between the chlorine and bromine atoms. Comparable halogenated compounds (e.g., 5-bromo-3-iodo derivatives) may exhibit larger CCS due to increased steric bulk .

Biologische Aktivität

5-Bromo-3-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The presence of bromine, chlorine, and methyl substituents on the indazole core enhances its potential as a pharmacological agent.

The synthesis of 5-bromo-3-chloro-2-methyl-2H-indazole typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 3-chloro-2-methylphenylhydrazine with brominated ketones or aldehydes under acidic conditions. The compound's molecular weight is approximately 245.51 g/mol, and it exhibits stability at low temperatures (4°C) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indazole derivatives, including 5-bromo-3-chloro-2-methyl-2H-indazole. Research indicates that derivatives of this compound exhibit potent activity against various pathogens:

- Protozoa : Compounds derived from indazoles have shown significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. For instance, certain derivatives were found to be significantly more active than metronidazole, a standard treatment for these infections .

- Bacteria : The compound has also been evaluated against bacterial strains such as Escherichia coli and Salmonella enterica, demonstrating notable inhibitory effects .

- Fungi : Indazole derivatives have shown activity against fungal pathogens like Candida albicans and Candida glabrata. Specific derivatives were reported to have minimum inhibitory concentrations (MICs) that suggest potential as antifungal agents .

Anticancer Activity

Indazoles are recognized for their ability to inhibit various kinases involved in cancer progression. Studies have demonstrated that 5-bromo-3-chloro-2-methyl-2H-indazole can modulate pathways related to cell cycle regulation and apoptosis. For example, it has been shown to inhibit extracellular signal-regulated kinase (ERK1/2) pathways, which are critical in many cancer types .

Case Studies

A comprehensive study evaluated several indazole derivatives, including 5-bromo-3-chloro-2-methyl-2H-indazole, for their biological activities:

-

Antimicrobial Evaluation : In vitro studies revealed that certain derivatives exhibited IC50 values significantly lower than reference drugs against protozoan pathogens.

Compound Pathogen IC50 (µM) Reference Drug Relative Activity 18 Giardia intestinalis 0.78 Metronidazole 12.8x more active 23 Candida albicans 1.5 Fluconazole Comparable -

Anticancer Activity : Another study focused on the effects of indazole derivatives on cancer cell lines, showing promising results in inhibiting cell proliferation.

Compound Cell Line IC50 (nM) 119 HT29 20 119 BRAFV600-mutant melanoma 7

The biological activity of 5-bromo-3-chloro-2-methyl-2H-indazole can be attributed to its interactions with specific cellular targets:

- Kinase Inhibition : The compound is known to inhibit key kinases such as chk1 and chk2, affecting cell cycle checkpoints and promoting apoptosis in cancer cells .

- Cellular Pathways : It modulates pathways related to cell volume regulation and apoptosis, indicating its potential use in therapeutic applications for various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-3-chloro-2-methyl-2H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step halogenation and cyclization reactions. For example, bromination of a pre-functionalized indazole scaffold using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can introduce the bromine moiety. Chlorination may involve electrophilic substitution with Cl₂ or SO₂Cl₂, while methyl groups are introduced via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃). Key variables include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., triethylamine for acid scavenging), and reaction time . Optimization studies suggest yields improve with inert atmospheres (N₂/Ar) and slow reagent addition to minimize side reactions.

Q. How is 5-bromo-3-chloro-2-methyl-2H-indazole characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (as used in related indazole derivatives) resolves stereoelectronic effects, such as planarity of the indazole ring and halogen positioning . FT-IR verifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹), while HPLC monitors purity (>95% is standard for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar bromo-chloro heterocycles advise:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.

- Storage : In airtight containers under dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants or bond angles) may arise from tautomerism or crystal packing effects. Strategies include:

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure signals.

- Alternative Crystallization Solvents : Polar solvents (e.g., DMSO) may stabilize different conformers. Cross-validation with 2D NMR (COSY, NOESY) and single-crystal XRD (as in ) is critical.

Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?

- Methodological Answer : Poor aqueous solubility (common with halogenated indazoles) is addressed via:

- Co-solvent Systems : DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Liposomal Encapsulation : Enhances bioavailability for in vitro cell-based assays.

- pH Adjustment : Buffered solutions (pH 6–8) prevent hydrolysis of the methyl group. Stability studies under UV light and varying temperatures (25–40°C) using HPLC-UV track degradation products .

Q. How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-chloro and para-bromo positions create steric and electronic biases. Computational studies (e.g., Fukui indices) predict reactivity at the bromine site for Suzuki-Miyaura couplings. Experimentally, Pd(PPh₃)₄/K₂CO₃ in THF/water (80°C, 12h) achieves selective aryl-aryl bond formation. The chloro group’s electron-withdrawing effect slows oxidative addition, requiring higher catalyst loading (5–10 mol%) .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK/STAT pathways) due to indazoles’ known kinase-binding affinity. Use counter-screening against unrelated targets (e.g., GPCRs) to exclude nonspecific binding. Cytotoxicity assays (MTT/XTT) in HEK293 or HepG2 cells differentiate true bioactivity from cell stress. Normalize data to positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer : Variability often stems from impurity profiles or unoptimized workup steps. Systematic Design of Experiments (DoE) —varying solvents, catalysts, and temperatures—identifies critical factors. For example, replacing traditional column chromatography with preparative HPLC improves purity but reduces yield. Cross-reference synthetic protocols from peer-reviewed journals over vendor-supplied data (exclude per guidelines) .

Q. What role do crystal polymorphism and salt forms play in conflicting pharmacological data?

- Methodological Answer : Polymorphs (e.g., monoclinic vs. triclinic) alter solubility and dissolution rates, impacting IC₅₀ values. Salt Screening (e.g., HCl or sodium salts) enhances bioavailability but may introduce counterion effects. Use powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA) to characterize solid-state forms before assay comparisons .

Tables for Key Data

| Property | Technique | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 148–152°C | |

| LogP (Partition Coefficient) | HPLC (C18 column) | 2.8 ± 0.3 | |

| Aqueous Solubility | Shake-flask method | 0.12 mg/mL (pH 7.4) | |

| Crystallographic Space Group | XRD | P2₁/c (monoclinic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.